Cas no 61681-99-0 (1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]-)
![1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]- structure](https://fr.kuujia.com/scimg/cas/61681-99-0x500.png)
61681-99-0 structure
Nom du produit:1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]-
Numéro CAS:61681-99-0
Le MF:C40H47N3O2
Mégawatts:601.820090532303
CID:470254
1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]-
- 1(3H)-Isobenzofuranone, 3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]-
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- Piscine à noyau: 1S/C40H47N3O2/c1-7-41(8-2)33-23-17-30(18-24-33)37(31-19-25-34(26-20-31)42(9-3)10-4)29-40(38-16-14-13-15-36(38)39(44)45-40)32-21-27-35(28-22-32)43(11-5)12-6/h13-29H,7-12H2,1-6H3
- La clé Inchi: CLTMZUPZOZSTII-UHFFFAOYSA-N
- Sourire: C1(=O)C2=C(C=CC=C2)C(/C=C(/C2=CC=C(N(CC)CC)C=C2)\C2=CC=C(N(CC)CC)C=C2)(C2=CC=C(N(CC)CC)C=C2)O1
Propriétés calculées
- Qualité précise: 601.36711
Propriétés expérimentales
- Dense: 1.143±0.06 g/cm3(Predicted)
- Point d'ébullition: 762.0±60.0 °C(Predicted)
- Le PSA: 36.02
- Le PKA: 7.47±0.44(Predicted)
1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]- Littérature connexe
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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4. Book reviews
61681-99-0 (1(3H)-Isobenzofuranone,3-[2,2-bis[4-(diethylamino)phenyl]ethenyl]-3-[4-(diethylamino)phenyl]-) Produits connexes
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